![molecular formula C11H12O3S B14202012 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-08-9](/img/structure/B14202012.png)
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a methanesulfonyl group and an ethenyl linkage
Vorbereitungsmethoden
The synthesis of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenyl Intermediate: This step involves the reaction of a suitable phenyl compound with an ethenylating agent under controlled conditions.
Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Final Assembly: The final step involves the coupling of the intermediate with ethanone under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The ethenyl linkage allows the compound to interact with different molecular structures, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds such as:
1-{3-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: This compound has a similar structure but with a methylsulfonyl group instead of methanesulfonyl, leading to different chemical properties and reactivity.
1-{3-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: The presence of an ethanesulfonyl group introduces additional steric and electronic effects, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918341-08-9 |
|---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
1-[3-(2-methylsulfonylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3S/c1-9(12)11-5-3-4-10(8-11)6-7-15(2,13)14/h3-8H,1-2H3 |
InChI-Schlüssel |
AJQYPTYWELZVHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C=CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


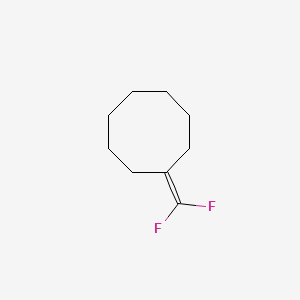
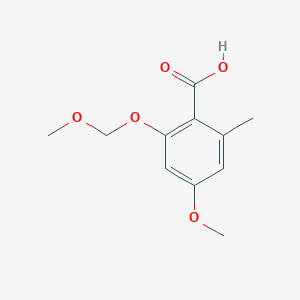
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
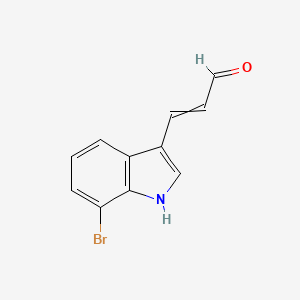
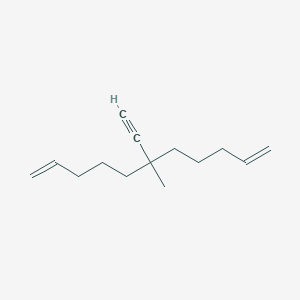
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

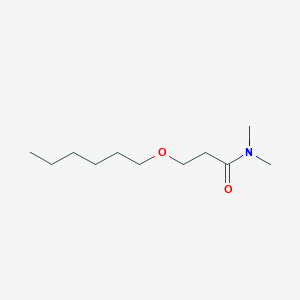
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
